Axisothiocyanate 3
CAS No.: 59633-81-7
Cat. No.: VC1930300
Molecular Formula: C16H25NS
Molecular Weight: 263.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59633-81-7 |
|---|---|
| Molecular Formula | C16H25NS |
| Molecular Weight | 263.4 g/mol |
| IUPAC Name | (5S,6R,9S,10R)-10-isothiocyanato-3,6-dimethyl-9-propan-2-ylspiro[4.5]dec-3-ene |
| Standard InChI | InChI=1S/C16H25NS/c1-11(2)14-6-5-13(4)16(15(14)17-10-18)8-7-12(3)9-16/h9,11,13-15H,5-8H2,1-4H3/t13-,14+,15-,16-/m1/s1 |
| Standard InChI Key | QEUKPIZJCSOXDW-QKPAOTATSA-N |
| Isomeric SMILES | C[C@@H]1CC[C@H]([C@H]([C@@]12CCC(=C2)C)N=C=S)C(C)C |
| SMILES | CC1CCC(C(C12CCC(=C2)C)N=C=S)C(C)C |
| Canonical SMILES | CC1CCC(C(C12CCC(=C2)C)N=C=S)C(C)C |
Introduction
Structural Classifications of Relevant Isothiocyanates
3-Butenyl Isothiocyanate (3-BI)
3-Butenyl isothiocyanate represents a specific isothiocyanate compound that has been extensively studied for its biological activities. According to regulatory evaluations, 3-BI contains no geometrical or optical isomers and belongs to structural class II based on the Cramer et al. decision tree approach from 1978 .
This compound naturally occurs in a wide range of food items and has been evaluated using the Maximised Survey-derived Daily Intake (MSDI) approach to estimate per capita intake in Europe . Its natural presence in foods suggests potential dietary exposure and possible evolutionary adaptations to its presence in human diets.
Other Relevant Isothiocyanates
Methyl isothiocyanate (MITC), with the formula CH₃N=C=S, represents one of the most important organic isothiocyanates in industry. This compound is prepared industrially through thermal rearrangement of methyl thiocyanate or through the reaction of methylamine with carbon disulfide followed by oxidation with hydrogen peroxide .
3-Bromophenyl isothiocyanate (CAS No. 2131-59-1) presents as a white to almost white powder or crystal with a solubility of 24.41 mg/L at 25°C. This compound exhibits moisture sensitivity, which affects its handling and storage requirements .
Biological Activities and Research Findings
Anticancer Effects of 3-Butenyl Isothiocyanate
One of the most promising aspects of 3-butenyl isothiocyanate is its potent activity against prostate cancer cells. Research has demonstrated that 3-BI effectively inhibits the survival of PC-3 prostate cancer cells in a concentration- and time-dependent manner .
Experimental data reveals that 3-BI at 50 μM concentration reduces PC-3 cell viability by approximately 70% after 72 hours of exposure. Remarkably, this efficacy exceeds that of docetaxel (DOCE, 2 nM), which inhibited the growth of these cells by only about 35% under similar conditions. This suggests superior cytotoxic activity against certain cancer cell lines .
Table 1: Comparative Cytotoxic Effects on Different Cell Types
| Cell Type | Treatment | Exposure Time | Cell Viability |
|---|---|---|---|
| PC-3 (Prostate Cancer) | 50 μM 3-BI | 72 hours | ~30% |
| DU145 (Prostate Cancer) | 50 μM 3-BI | 72 hours | No significant effect |
| PECs (Normal Prostatic Epithelial) | 50 μM 3-BI | 72 hours | ~96% |
A critical finding in this research is the selective cytotoxicity demonstrated by 3-BI. While it effectively kills PC-3 prostate cancer cells, it exhibits minimal toxicity toward normal prostatic epithelial cells (PECs), with approximately 96% of PECs remaining viable after 72 hours of exposure to 50 μM 3-BI . This selectivity is particularly valuable for potential therapeutic applications, as it suggests reduced side effects on normal tissues.
Biochemical Mechanisms of Isothiocyanates
The biological activities of isothiocyanates stem from their ability to modulate various cellular pathways. Research indicates that isothiocyanates like sulforaphane (SFN) inhibit cancer initiation by modulating metabolic enzymes, reducing carcinogen-activating phase I enzymes (e.g., decreasing CYP1A1 and CYP3A4 activity) and activating carcinogen-detoxifying phase II enzymes .
Additionally, isothiocyanates demonstrate anti-inflammatory effects by suppressing the expression of inflammatory cytokines such as TNF-α, IFN-α, IL-1β, and IL-6. They simultaneously increase Nrf2 gene expression and nuclear accumulation, resulting in decreased NF-κB translocation and reduced reactive oxygen species production .
Table 2: Key Cellular Targets of Isothiocyanates
| Cellular Target | Effect | Outcome |
|---|---|---|
| Phase I enzymes (CYP1A1, CYP3A4) | Decreased activity | Reduced carcinogen activation |
| Phase II enzymes | Activation | Enhanced carcinogen detoxification |
| Inflammatory cytokines (TNF-α, IFN-α, IL-1β, IL-6) | Reduced expression | Suppressed inflammation |
| Nrf2 gene | Increased expression and nuclear accumulation | Enhanced antioxidant response |
| NF-κB | Decreased translocation | Reduced inflammatory response |
| Microtubules (certain isothiocyanates) | Altered dynamics | Cell cycle disruption |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume